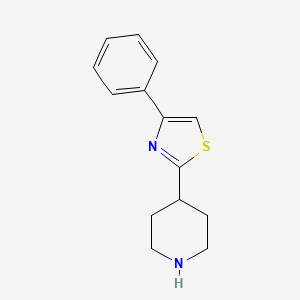

4-Phenyl-2-(piperidin-4-yl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2S |

|---|---|

Molecular Weight |

244.36 g/mol |

IUPAC Name |

4-phenyl-2-piperidin-4-yl-1,3-thiazole |

InChI |

InChI=1S/C14H16N2S/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2 |

InChI Key |

AWDWQARJWVPBDG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 4 Phenyl 2 Piperidin 4 Yl Thiazole and Its Analogues

Established Synthetic Pathways for 4-Phenyl-2-(piperidin-4-yl)thiazole Scaffolds

The construction of the 4-phenyl-2-(piperidin-4-yl)thiazole core relies on well-established synthetic methodologies, including the classical Hantzsch thiazole (B1198619) synthesis and modern coupling techniques. Microwave-assisted methods have also been employed to enhance reaction efficiency.

Hantzsch Thiazole Synthesis Approaches for the 4-Phenylthiazole (B157171) Moiety

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of the thiazole ring. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comevitachem.com In the context of synthesizing the 4-phenylthiazole moiety, this involves the reaction of a 2-halo-1-phenylethanone derivative with a suitable thioamide. nih.govnih.govorganic-chemistry.org

For instance, the reaction of 2-bromoacetophenones with thiourea (B124793) is a common method for producing 2-aminothiazoles. organic-chemistry.org This approach is versatile and can be performed under various conditions, including solvent-free and catalyst-free environments, often leading to good yields in a short time. organic-chemistry.org The general mechanism of the Hantzsch synthesis proceeds through the formation of an intermediate by the reaction of the thioamide and the α-haloketone, which then undergoes cyclization to form the thiazole ring. synarchive.com

Coupling Reactions for Piperidine (B6355638) Integration

Once the 4-phenylthiazole core is established, the piperidine moiety is typically introduced through a coupling reaction. A prevalent method for this is amide bond formation facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov

In a representative synthetic scheme, a derivative such as N-Boc-4-piperidine carboxylic acid can be coupled with a 2-amino-4-phenylthiazole (B127512) derivative. nih.gov The reaction is often carried out in the presence of a catalyst like 4-dimethylamino pyridine (B92270) (DMAP) in an anhydrous solvent such as dichloromethane (B109758) (DCM). nih.gov This process forms an amide linkage between the piperidine ring and the thiazole core.

Microwave-Assisted Synthetic Methods for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool to accelerate the synthesis of thiazole derivatives, offering significant advantages over conventional heating methods. nih.govresearchgate.netasianpubs.org This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. nih.govresearchgate.netasianpubs.org

The Hantzsch thiazole synthesis is particularly amenable to microwave irradiation. nih.govnih.gov For example, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas has been successfully performed under microwave heating to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (89–95%). nih.govnih.gov These reactions are typically carried out in a sealed vessel under pressure, using a solvent like methanol. nih.gov The use of microwave irradiation can also facilitate solvent-free reactions, further enhancing the green credentials of the synthesis. researchgate.net

| Reaction | Conditions | Yield | Reference |

| Hantzsch thiazole synthesis | Conventional reflux (methanol, 8h) | Lower yields | nih.gov |

| Hantzsch thiazole synthesis | Microwave (methanol, 90°C, 30 min) | 95% | nih.gov |

| Amide coupling | Microwave (DCM, 80°C, 20 min) | Not specified | nih.gov |

| Solvent-free thiazole synthesis | Microwave (5 min) | Good to excellent | researchgate.net |

Derivatization Techniques for Structural Diversification of 4-Phenyl-2-(piperidin-4-yl)thiazole Analogues

To explore the structure-activity relationships (SAR) and optimize the biological activity of 4-phenyl-2-(piperidin-4-yl)thiazole, extensive derivatization is often performed. This involves making modifications at various positions of the core scaffold, including the thiazole ring and the phenyl moiety.

Modifications and Substitutions at the Thiazole Ring

The thiazole ring offers several positions for substitution, allowing for the introduction of a wide range of functional groups. For example, the 2-amino group of a 2-aminothiazole (B372263) can be acylated to introduce various substituents. nih.gov Additionally, the C5 position of the thiazole ring can be functionalized. For instance, naphthoyl substitution at the C5 position has been shown to be a viable modification. researchgate.net These modifications can significantly influence the biological properties of the resulting analogues. nih.govresearchgate.net

Alterations and Substitutions on the Phenyl Moiety

The phenyl ring at the 4-position of the thiazole is another key site for derivatization. Introducing various substituents on this phenyl ring can modulate the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets. nih.govnih.gov

Studies have shown that substituting the phenyl ring with different groups, such as methoxy (B1213986), can significantly impact the biological activity. nih.gov For example, a methoxy group at the para-position of the phenyl ring has been found to enhance the binding affinity of certain thiazole derivatives to their target receptors. nih.gov Similarly, the placement of fluoro, chloro, bromo, methyl, or methoxy groups at the ortho position of an aromatic ring attached to the piperidine moiety has yielded potent dual inhibitors of certain enzymes. nih.gov Conversely, modifications at the meta and para positions with the same groups led to a decrease in inhibitory potency for one of the target enzymes. nih.gov

| Compound | Modification | Resulting Activity | Reference |

| 2-Hydrazinyl-thiazole derivatives | Lipophilic para-substituent on C4-phenyl ring | Promising anti-Candida activity | nih.gov |

| Benzothiazole-phenyl analogs | Fluoro, chloro, bromo, methyl, or methoxy at ortho position of the right-side aromatic ring | Dual FAAH and sEH inhibitors | nih.gov |

| 4-(4-Methoxyphenyl)-2-aminothiazole derivatives | Methoxy group on the phenyl ring | Increased binding affinity and selectivity for human adenosine (B11128) A3 receptors | nih.gov |

Chemical Modifications to the Piperidine Ring System

The piperidine moiety of 4-phenyl-2-(piperidin-4-yl)thiazole and its analogues is a frequent target for chemical modification to explore and optimize the pharmacological properties of these compounds. These modifications can influence factors such as receptor binding, selectivity, and pharmacokinetic profiles.

A primary strategy for modifying the piperidine ring involves N-substitution. The nitrogen atom of the piperidine ring is readily amenable to reactions such as alkylation, acylation, and reductive amination. These reactions allow for the introduction of a wide variety of functional groups, which can alter the molecule's polarity, size, and basicity. For instance, the synthesis of novel thiazole derivatives often involves the cyclization of a key intermediate thiosemicarbazone derived from 4-piperidone (B1582916). nih.gov This allows for the introduction of various substituents on the piperidine nitrogen.

Another approach to modifying the piperidine ring is through the introduction of substituents directly onto the carbon framework of the ring. This can be achieved through various synthetic methods, including those that construct the piperidine ring itself with the desired substitution pattern. For example, the Mannich condensation reaction can be used to synthesize the parent 4-piperidone, which can then be further functionalized. nih.gov

Furthermore, the conformational flexibility of the piperidine ring can be constrained by introducing bridges, leading to bicyclic structures. nih.gov This rigidification can lock the molecule into a specific conformation that may be more favorable for receptor binding. The systematic chemical approach of modifying the piperidine ring with one- or two-carbon bridges has been used to control the conformation of piperidine-containing compounds. nih.gov

The table below summarizes some of the key chemical modifications applied to the piperidine ring of 4-phenyl-2-(piperidin-4-yl)thiazole analogues and the synthetic methods employed.

Table 1: Chemical Modifications of the Piperidine Ring System

| Modification Type | Synthetic Strategy | Purpose of Modification |

|---|---|---|

| N-Substitution | Alkylation, Acylation, Reductive Amination | Modulate polarity, size, and basicity |

| Ring Carbon Substitution | Mannich Condensation, Cyclization of substituted precursors | Introduce functional groups on the ring carbons |

| Conformational Constraint | Introduction of one- or two-carbon bridges | Create rigid bicyclic structures to enhance receptor binding |

These modifications are crucial in the development of new analogues with targeted biological activities. nih.gov The structure-activity relationship studies of these modified compounds provide valuable insights into the optimal structural requirements for their intended pharmacological targets. nih.gov

Exploration of Linker Region Chemistry and its Impact on Molecular Architecture

In many analogues, the linker is a simple methylene (B1212753) group, as seen in 4-phenyl-2-(piperidin-1-ylmethyl)-1,3-thiazole. ontosight.ai The synthesis of such compounds typically involves condensation reactions between the pre-formed thiazole and piperidine moieties. ontosight.ai However, research has explored variations in this linker to optimize activity.

For instance, the linker can be extended or made more rigid. The introduction of different functional groups within the linker, such as amides or ureas, can also alter its properties. These modifications can affect the spatial orientation of the thiazole and piperidine rings relative to each other, which is often a key determinant of biological efficacy.

The table below provides examples of different linker strategies that have been explored in analogues of 4-phenyl-2-(piperidin-4-yl)thiazole.

Table 2: Exploration of Linker Region Chemistry

| Linker Type | Synthetic Approach | Impact on Molecular Architecture |

|---|---|---|

| Methylene Linker | Condensation Reaction | Provides basic flexibility and spacing |

| Piperazine (B1678402) Tether | Reaction of piperazine with chloromethyl thiazoles | Introduces a second basic nitrogen and alters spacing |

| Amide/Urea (B33335) Linker | Acylation of piperidine with a thiazole-containing carboxylic acid or isocyanate | Creates a more rigid linker with hydrogen bonding capabilities |

| Alkyl Chain Extension | Multi-step synthesis involving chain elongation reactions | Increases the distance between the two ring systems |

The choice of linker is a crucial aspect of the design of new 4-phenyl-2-(piperidin-4-yl)thiazole analogues. By systematically varying the linker chemistry, researchers can fine-tune the molecular architecture to achieve desired pharmacological profiles. mdpi.com For example, in a series of piperazine-tethered thiazole compounds, the linker was systematically varied to identify compounds with potent antiplasmodial activity. mdpi.comnih.gov

Structure Activity Relationship Sar Investigations of 4 Phenyl 2 Piperidin 4 Yl Thiazole Analogues

Positional Scanning and Substituent Effects on Biological Activity

The biological activity of 4-phenyl-2-(piperidin-4-yl)thiazole derivatives is highly sensitive to the nature and position of substituents on the different rings of the molecule.

Impact of Electron-Donating and Electron-Withdrawing Groups on Activity

The electronic properties of substituents on the phenyl ring play a pivotal role in modulating biological activity. Studies on related thiazole (B1198619) derivatives have consistently shown that the presence of electron-withdrawing groups (EWGs) at the para-position of the phenyl ring significantly enhances biological potency, such as antibacterial activity. nih.gov For instance, compounds bearing fluoro (F) or nitro (NO₂) groups at this position exhibit greater activity compared to unsubstituted analogues. nih.gov The enhancement of lipophilicity by these groups is often cited as a contributing factor to this increased efficacy. nih.gov

Conversely, the introduction of electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) on the phenyl ring tends to result in a decrease in biological activity. nih.gov However, it is also noted that incorporating excessively strong electron-withdrawing groups or multiple halogen atoms can lead to a dramatic loss of activity, suggesting a finely tuned electronic balance is necessary for optimal function. science.gov

| Substituent Type | Position on Phenyl Ring | Effect on Biological Activity | Reference |

| Electron-Withdrawing (e.g., -F, -NO₂) | Para | Increased Activity | nih.gov |

| Electron-Withdrawing (e.g., -F, -NO₂) | Meta | Moderate Activity | nih.gov |

| Electron-Withdrawing (e.g., -F, -NO₂) | Ortho | Decreased Activity | nih.gov |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Any | Decreased Activity | nih.gov |

| Strong Electron-Withdrawing | Any | Dramatically Reduced Activity | science.gov |

Steric and Electronic Influences of Substituents on the Phenyl Ring

Beyond simple electronic effects, the size (steric bulk) and position of substituents on the phenyl ring are crucial. The general order of efficacy for substitution patterns on the phenyl ring is para > meta > ortho, indicating that the position of the substituent significantly impacts its interaction with the biological target. nih.gov

Role of the Piperidine (B6355638) Ring Conformation and Substitution Pattern on Biological Efficacy

The piperidine moiety is a key structural element, and its conformation is vital for activity. X-ray crystallography has confirmed that the piperidine ring in such structures typically adopts a stable chair conformation. nih.gov This specific three-dimensional arrangement positions the thiazole and any N-substituents in defined spatial orientations, which is often a prerequisite for effective binding to a biological target.

Substitution on the piperidine ring itself also modulates activity. For example, in related thiazolo[5,4-d]pyrimidine (B3050601) systems, replacing a piperidine linker with a piperazine (B1678402) linker and adding a benzyl (B1604629) group to the distal nitrogen was shown to significantly increase binding affinity, highlighting the importance of this part of the molecule for target interaction. mdpi.com The synthesis of various substituted piperidines is a major focus in medicinal chemistry, as modifications to this ring can fine-tune the pharmacological profile of the parent compound. nih.govajchem-a.com

Importance of Substitutions at Specific Thiazole Ring Positions (e.g., C4, C5)

The thiazole ring serves as a central scaffold, and substitutions at its C4 and C5 positions are critical determinants of activity. The 4-phenyl group is a cornerstone of the core structure. Research into related compounds has shown that modifications here, such as substituting the phenyl ring with a 4-cyanophenyl group, can enhance anticancer potency. nih.gov

The C5 position of the thiazole ring is another key site for modification. While the parent compound is unsubstituted at this position, introducing groups can lead to new biological activities. For instance, the synthesis of a derivative with a piperidin-1-ylmethyl group at the C5 position has been reported, demonstrating that this position is synthetically accessible for creating analogues with potentially different pharmacological properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Phenyl-2-(piperidin-4-yl)thiazole Derivatives

To better understand and predict the biological activity of these compounds, computational QSAR modeling has been employed. These methods create mathematical models that correlate the chemical structure of the derivatives with their observed biological potency.

2D-QSAR and 3D-QSAR Approaches for Potency Prediction

Both 2D- and 3D-QSAR studies have been successfully applied to series of thiazole derivatives to predict their activity and guide the design of new, more potent analogues. nih.gov

2D-QSAR models use descriptors calculated from the 2D structure of the molecules, such as lipophilicity (LogP), molar refractivity (MR), and various electronic and topological indices. Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build the predictive models. researchgate.net For some series of thiazole derivatives, 2D-QSAR models have achieved good statistical reliability, with squared correlation coefficients (R²) often exceeding 0.75, indicating a strong correlation between the selected descriptors and biological activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. researchgate.net These models calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the molecules. The resulting contour maps visualize regions where modifications would be expected to increase or decrease activity. For example, a CoMSIA model might highlight a region where a bulky, electropositive group would enhance binding. 3D-QSAR models for thiazole derivatives have shown high predictive power, with reported R² values as high as 0.957. researchgate.net

| QSAR Study Type | Statistical Method | Key Parameters | Application | Reference |

| 2D-QSAR | Multiple Linear Regression (MLR) | R² = 0.80, Q² = 0.63 | Prediction of inhibitor activity | researchgate.net |

| 2D-QSAR | Artificial Neural Network (ANN) | R² = 0.98, R²test = 0.98 | Prediction of activity against PIN1 | |

| 3D-QSAR | CoMSIA | R² = 0.957, Q² = 0.614 | Analysis of steric and electrostatic fields | researchgate.net |

| 2D-QSAR | Multiple Linear Regression (MLR) | R² = 0.626, R²test = 0.621 | Discovery of 5-lipoxygenase inhibitors | laccei.org |

Ligand-Based Design Principles Derived from Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationships (SAR) of 4-phenyl-2-(piperidin-4-yl)thiazole and its analogues has provided valuable insights into the chemical features crucial for their biological activity. These studies, by systematically modifying different parts of the molecule, have helped to delineate the roles of the phenyl ring, the thiazole core, and the piperidine moiety in interacting with biological targets. The following sections will detail the key findings from these investigations, focusing on the design principles that have emerged.

The 2,4-disubstituted thiazole framework is a recognized scaffold in medicinal chemistry, known to be present in various biologically active compounds. nih.gov Investigations into analogues of 4-phenyl-2-(piperidin-4-yl)thiazole have often been pursued in the context of developing new therapeutic agents, particularly in the area of oncology. The core structure presents multiple points for chemical modification, allowing for a thorough exploration of the chemical space and its impact on activity.

A notable area of investigation for this scaffold has been its use in the design of tubulin polymerization inhibitors. nih.govnih.gov Tubulysins, a group of natural products with potent antitumor activities, act by inhibiting tubulin polymerization. tubitak.gov.trresearchgate.net Inspired by these natural products, researchers have synthesized analogues incorporating the 2-(piperidin-4-yl)thiazole core to simplify the structure of tubulysins while aiming to retain their potent biological effects. researchgate.net

One such study focused on a series of 2-(piperidin-4-yl)thiazole-4-carboxamides. tubitak.gov.tr In this research, various substituents were introduced, particularly at the piperidine nitrogen, to understand their influence on antitumor activity. The general structure of the synthesized analogues involved a carboxamide linkage at the 4-position of the thiazole ring, connecting it to different chemical moieties, while the 2-position was occupied by a piperidine ring that could be further functionalized.

The antitumor activities of these compounds were evaluated against several human cancer cell lines, including breast (MCF7, MDA-MB-231), cervical (SiHa), and prostate (PC3) cancer cell lines. tubitak.gov.tr Among the synthesized analogues, ureas were identified as having notable activity. Specifically, two urea (B33335) derivatives, designated as 5k and 5m , showed moderate antitumor effects, particularly against the MCF7 breast cancer cell line. tubitak.gov.tr

The findings from this study underscore the importance of the substituent on the piperidine ring for the antitumor activity of this class of compounds. The introduction of a urea functional group at this position proved to be a key factor in achieving moderate cytotoxic activity.

| Compound | Core Structure | Substituent on Piperidine (R) | Biological Activity (IC50 against MCF7 cells) | Reference |

|---|---|---|---|---|

| 5k | 2-(Piperidin-4-yl)-thiazole-4-carboxamide | Urea derivative | 0.6 µM | tubitak.gov.tr |

| 5m | Urea derivative | 0.2 µM | tubitak.gov.tr |

Preclinical Pharmacological Evaluation and Efficacy Studies of 4 Phenyl 2 Piperidin 4 Yl Thiazole and Its Derivatives

In Vitro Biological Activity Assays

The in vitro evaluation of 4-phenyl-2-(piperidin-4-yl)thiazole and its related compounds has revealed a wide array of biological activities, establishing a strong foundation for their potential therapeutic applications.

Enzyme Inhibition Studies

Derivatives of 4-phenyl-2-(piperidin-4-yl)thiazole have demonstrated notable inhibitory activity against a variety of enzymes implicated in numerous disease processes.

One area of significant interest is the dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), two enzymes involved in pain and inflammation pathways. nih.govnih.gov Simultaneous inhibition of both FAAH and sEH is considered a promising strategy for pain management, potentially offering enhanced efficacy compared to targeting either enzyme alone. nih.gov Structure-activity relationship (SAR) studies have been conducted on 4-phenylthiazole-based dual inhibitors. For instance, the compound SW-17, a potent dual inhibitor, has an IC₅₀ of 9.8 nM for human FAAH and 2.5 nM for human sEH. nih.gov Further studies revealed that modifications to the sulfonamide group can impact potency, with conversion to a tertiary amine generally reducing sEH inhibition while being well-tolerated by FAAH. nih.govnih.gov

In the realm of oncology, these thiazole (B1198619) derivatives have been investigated as inhibitors of several key enzymes. A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their ability to target Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). nih.gov Certain oxime and carbohydrazide (B1668358) derivatives from this series displayed significant antiproliferative effects, surpassing the cytotoxicity of the standard chemotherapeutic agent cisplatin (B142131) in A549 lung cancer cells. nih.gov

Furthermore, thiazole derivatives have been explored for their potential to inhibit other enzymes relevant to cancer and infectious diseases. These include Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation, and enzymes like DNA gyrase and lanosterol (B1674476) 14α-demethylase, which are targets for antibacterial and antifungal therapies, respectively. globalresearchonline.netnih.gov The broad-spectrum inhibitory profile of these compounds underscores their versatility as therapeutic scaffolds.

Table 1: Enzyme Inhibition by 4-Phenyl-2-(piperidin-4-yl)thiazole Derivatives

| Compound/Derivative Series | Target Enzyme | Key Findings | Citations |

|---|---|---|---|

| 4-phenylthiazole-based dual inhibitors (e.g., SW-17) | FAAH and sEH | Potent dual inhibition with IC₅₀ values in the nanomolar range for human enzymes. | nih.govnih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | SIRT2 and EGFR | Some derivatives showed greater antiproliferative activity than cisplatin in A549 cells. | nih.gov |

| General thiazole derivatives | CDKs, DNA gyrase, lanosterol 14α-demethylase | Investigated as potential inhibitors for cancer and antimicrobial therapies. | globalresearchonline.netnih.gov |

Receptor Binding and Modulation Assays

The interaction of 4-phenyl-2-(piperidin-4-yl)thiazole derivatives with various receptors has also been a focus of pharmacological investigation.

Notably, certain 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives have been identified as antagonists for the adenosine (B11128) A₁ receptor, demonstrating high affinity and selectivity. nih.gov This suggests their potential application in conditions where modulation of adenosine signaling is beneficial.

Additionally, research has explored the activity of related compounds at P2Y receptors. While specific data on 4-phenyl-2-(piperidin-4-yl)thiazole is limited in this context, the broader class of thiazole-containing molecules has been studied for interactions with receptors like the P2Y₁₄ receptor, which is involved in inflammation and immune responses. nih.gov The development of ligands for P2Y receptors is an active area of research, with potential applications in a variety of diseases.

Antiproliferative and Cytotoxicity Screening in Cancer Cell Lines

A significant body of research has focused on the anticancer potential of 4-phenyl-2-(piperidin-4-yl)thiazole and its analogues, with screening conducted across a diverse panel of human cancer cell lines.

Derivatives have shown promising cytotoxicity against cell lines such as HepG-2 (human hepatocarcinoma), MCF-7 (breast cancer), and A549 (human lung adenocarcinoma). globalresearchonline.netnih.gov For example, a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives were evaluated for their cytotoxic effects, highlighting the potential of the phenylthiazole scaffold in cancer therapy. nih.gov

In another study, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were tested against A549 cells, with some compounds exhibiting low micromolar activity that was significantly greater than that of cisplatin. nih.gov These compounds also showed cytotoxic activity against the drug-resistant H69AR cell line while having a favorable cytotoxicity profile in non-cancerous HEK293 cells. nih.gov This selectivity for cancer cells is a crucial aspect of developing effective and safe chemotherapeutic agents.

The antiproliferative effects of these compounds are often linked to their ability to induce apoptosis and cause cell cycle arrest. nih.gov The broad range of cancer cell lines susceptible to these derivatives, including those of the lung, breast, liver, and central nervous system, underscores the potential of this chemical class in oncology. globalresearchonline.netnih.govnih.gov

Table 2: Antiproliferative Activity of 4-Phenyl-2-(piperidin-4-yl)thiazole Derivatives in Cancer Cell Lines

| Derivative Series | Cancer Cell Line(s) | Key Findings | Citations |

|---|---|---|---|

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549, H69AR | Exhibited low micromolar activity, surpassing cisplatin in A549 cells; cytotoxic to drug-resistant H69AR cells. | nih.gov |

| N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives | SKNMC, Hep-G2, MCF-7 | Demonstrated cytotoxic activity against neuroblastoma, hepatocarcinoma, and breast cancer cell lines. | nih.gov |

| General thiazole derivatives | HepG2, MCF-7, A549 | Showed varying degrees of anticancer efficacy against liver, breast, and lung cancer cell lines. | globalresearchonline.net |

Antimicrobial Efficacy Screening

The thiazole nucleus is a common feature in many antimicrobial agents, and derivatives of 4-phenyl-2-(piperidin-4-yl)thiazole have been extensively screened for their efficacy against a wide range of pathogens.

These compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govjocpr.comnanobioletters.com For instance, a series of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide (B32628) derivatives were tested, with some showing antifungal activity comparable to the standard drug ketoconazole (B1673606) against Candida albicans. nih.gov

The antitubercular potential of these compounds has also been investigated. Given the global health threat posed by tuberculosis, particularly drug-resistant strains, the development of new antitubercular agents is critical. fabad.org.tr Thiazole derivatives have emerged as promising candidates in this area. nih.govfabad.org.tr

Furthermore, the antimicrobial screening of these compounds has extended to antimalarial and antischistosomal activities, although the available data in these specific areas are more limited. researchgate.net The broad-spectrum antimicrobial properties of 4-phenylthiazole (B157171) derivatives make them an attractive scaffold for the development of new anti-infective agents.

Anti-inflammatory and Analgesic Activity Assessment

The anti-inflammatory and analgesic properties of 4-phenyl-2-(piperidin-4-yl)thiazole derivatives are well-documented and represent a significant area of their therapeutic potential. nih.govresearchgate.netresearchgate.netnih.govnih.govfrontiersin.org

As previously mentioned, the dual inhibition of FAAH and sEH by certain 4-phenylthiazole derivatives contributes to their analgesic effects by modulating the levels of endocannabinoids and epoxyeicosatrienoic acids, both of which play a role in pain and inflammation. nih.gov Studies in animal models have shown that these dual inhibitors can reduce inflammatory pain. nih.gov

Other thiazole derivatives have been evaluated in various in vitro and in vivo models of inflammation. For example, some compounds have been shown to inhibit the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2). globalresearchonline.net The anti-inflammatory activity of these derivatives is often compared to standard drugs like diclofenac (B195802) sodium and indomethacin, with some compounds showing comparable or even superior efficacy. globalresearchonline.netresearchgate.net

The analgesic activity has been assessed using models such as the acetic acid-induced writhing test, where many of these compounds have demonstrated significant pain-relieving effects. researchgate.netnih.gov The combined anti-inflammatory and analgesic properties make these compounds promising candidates for the treatment of various inflammatory conditions and associated pain.

Antioxidant Activity Profiling

Several studies have highlighted the antioxidant potential of 4-phenyl-2-(piperidin-4-yl)thiazole derivatives. nih.govnih.govnih.govresearchgate.netresearchgate.net Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties can help mitigate cellular damage caused by reactive oxygen species.

The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net In some cases, the synthesized derivatives have shown greater antioxidant potency than the standard antioxidant, ascorbic acid. nih.gov

Structure-activity relationship studies have indicated that the presence and position of certain substituents on the phenyl ring can significantly influence the antioxidant capacity. nih.gov The ability of these compounds to neutralize free radicals adds another dimension to their therapeutic potential, particularly in diseases with an underlying oxidative stress component.

In Vivo Efficacy Models (Non-Clinical Animal Studies)

The in vivo efficacy of 4-phenyl-2-(piperidin-4-yl)thiazole and its derivatives has been investigated across a spectrum of non-clinical animal models. These studies are crucial for establishing the therapeutic potential of this class of compounds in various pathological conditions, including pain, inflammation, convulsive disorders, cancer, and infectious diseases. The following sections detail the research findings from these preclinical evaluations.

Pain Models (e.g., Formalin Test, Orofacial Pain Models)

The analgesic potential of thiazole derivatives has been explored in established animal models of pain. The formalin test, which induces a biphasic pain response (an acute neurogenic phase followed by a persistent inflammatory phase), and specific orofacial pain models are standard assays for evaluating potential analgesics.

A modification of the formalin test is utilized to assess pain in the orofacial region, a valid technique for related pain studies. nih.gov In this model, a formalin solution is injected into the upper lip of rats, and the time spent rubbing the injected area is recorded. nih.gov This test identifies two distinct periods of intense rubbing: an early phase shortly after injection and a late phase that occurs after a brief interval. nih.gov The orofacial formalin test is a reliable method for inducing and quantifying nociception in the trigeminal area of rats. nih.gov The behavioral response, characterized by face rubbing, is linked to the concentration of formalin and is sensitive to various analgesics. nih.gov The initial phase of pain is attributed to the direct stimulation of sensory neurons, while the later phase is thought to involve a combination of afferent input, central sensitization, and inflammatory responses. frontiersin.org

In a study evaluating novel thiazole derivatives of 4-piperidone (B1582916), all tested compounds exhibited dose-dependent analgesic activities, ranging from mild to good. nih.gov Notably, derivatives with chloro and nitro substitutions demonstrated the highest analgesic effects. nih.gov

Analgesic Activity of Thiazole Derivatives of 4-Piperidone

| Compound Type | Activity Level | Key Finding |

|---|---|---|

| Thiazole Derivatives | Mild to Good (Dose-dependent) | All tested derivatives showed potential to reduce pain. nih.gov |

| Chloro-substituted Derivatives | Highest | Exhibited the most significant analgesic properties among the thiazole derivatives. nih.gov |

| Nitro-substituted Derivatives | Highest | Showed analgesic activity comparable to the chloro-substituted compounds. nih.gov |

Anti-inflammatory Disease Models

The anti-inflammatory properties of thiazole derivatives are frequently evaluated using the carrageenan-induced paw edema model in rodents, which mimics acute inflammation.

A series of thiazolyl-N-phenyl piperazines demonstrated potent anti-inflammatory activity in the carrageenan-induced mouse paw edema model, with efficacy ranging from 44% to 74.1%. nih.gov Similarly, newly synthesized N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas were screened for anti-inflammatory effects using the same model. nih.gov Among these, N-[4-(4-methoxy phenyl)-1, 3-thiazol-2-yl)-N'-phenylurea and N-[4-(4-methoxy phenyl-1, 3-thiazol-2-yl)-N'-(4-bromophenyl) urea (B33335) were identified as the most potent compounds. nih.gov

Other studies have also confirmed the anti-inflammatory potential of various thiazole derivatives. wjpmr.com For instance, certain pyrazolyl thiazolones showed anti-inflammatory activity patterns equivalent or superior to standard drugs like diclofenac and celecoxib (B62257) in both acute (formalin-induced edema) and chronic (cotton pellet-induced granuloma) inflammation models in rats. nih.gov Additionally, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and found to effectively inhibit the release of pro-inflammatory cytokines in cellular models, with compound 13b showing the most potent activity. nih.govrsc.org

Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound Series | Animal Model | Key Findings |

|---|---|---|

| Thiazolyl-N-phenyl piperazines | Carrageenan-induced mouse paw edema | Potent anti-inflammatory agents with 44-74.1% activity. nih.gov |

| N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas | Carrageenan-induced rat paw edema | Methoxy (B1213986) and bromo-phenyl substituted ureas were most potent. nih.gov |

| Pyrazolyl thiazolones | Formalin-induced rat paw edema & Cotton pellet granuloma | Activity was equivalent or superior to diclofenac and celecoxib. nih.gov |

Anticonvulsant Models (e.g., Picrotoxin-induced convulsion model)

The potential of thiazole derivatives as anticonvulsant agents has been assessed in various preclinical models, including those induced by chemical convulsants like picrotoxin, pentylenetetrazole (PTZ), and maximal electroshock (MES).

In a study on bis-phenylhydrazones, the tested compounds demonstrated anticonvulsant activity against picrotoxin-induced convulsions. researchgate.net Picrotoxin is a noncompetitive antagonist at GABA receptors, and the activity of these compounds suggests they may exert their effect by modifying the function of GABA receptor-mediated chloride channels. researchgate.net While the onset of convulsions was not significantly delayed, the duration was significantly reduced in a dose-dependent manner. researchgate.net

Other research has explored different thiazole and thiadiazole scaffolds. A series of 1,3,4-thiadiazole (B1197879) derivatives showed anticonvulsant properties in both MES and subcutaneous pentylenetetrazole (sc-PTZ) models, with some compounds exhibiting a long duration of action with no neurotoxicity. nih.govnih.gov The mechanism for 1,3,4-thiadiazoles is suggested to involve the GABAA pathway. nih.gov Similarly, thiazole-bearing 4-thiazolidinones were evaluated in PTZ and MES tests, with several compounds showing excellent anticonvulsant activity, suggesting a mixed mechanism of action involving GABAergic activity and sodium channel blockade. mdpi.com

Anticonvulsant Activity of Thiazole and Thiadiazole Derivatives in Animal Models

| Compound Series | Seizure Model | Key Findings |

|---|---|---|

| Bis-phenylhydrazones | Picrotoxin-induced convulsions | Significantly reduced the duration of convulsions. researchgate.net |

| 1,3,4-Thiadiazole derivatives | MES and sc-PTZ | Four compounds were identified as most active. nih.govnih.gov |

| Thiazole-bearing 4-thiazolidinones | PTZ and MES | Three compounds showed excellent anticonvulsant activity in both models. mdpi.com |

Anticancer Efficacy in Animal Tumor Models (e.g., Ehrlich ascites carcinoma)

The anticancer potential of thiazole derivatives has been investigated in vivo, particularly using the Ehrlich ascites carcinoma (EAC) model in mice. This model is widely used for screening potential antitumor agents.

A study on a novel 1,3-thiazole analog, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), explored its efficacy in EAC-administered mice. rsc.orgnih.gov The administration of BTHP significantly mitigated the viable EAC cell count by 38% and enhanced the lifespan of tumor-bearing mice by 131.25% compared to the untreated group. nih.gov The compound also attenuated EAC-induced renal and hepatic damage and modulated biomarkers related to apoptosis, oxidative stress, and inflammation. rsc.orgnih.gov

Other research also highlights the antitumor effects of thiazole derivatives in the EAC model. One study found that two new thiazole compounds showed a significant reduction in the volume and count of EAC cells and improved hematological, liver, and kidney functions. ekb.eg Another investigation of 1,3,4-thiadiazole derivatives against EAC-bearing mice found that five compounds significantly inhibited tumor progression, with two of them increasing the life span by 34% and 40%. scialert.net

Anticancer Efficacy of Thiazole Derivatives in the Ehrlich Ascites Carcinoma (EAC) Model

| Compound | Effect on EAC Viable Cells | Increase in Lifespan | Other Notable Effects |

|---|---|---|---|

| BTHP | 38% reduction nih.gov | 131.25% nih.gov | Attenuated hepatorenal damage, modulated apoptotic and inflammatory markers. rsc.orgnih.gov |

| Thiazole Derivative (Compound 1) | Significant reduction | - | Improved hematological, liver, and kidney functions. ekb.eg |

| Thiazole Derivative (Compound 2) | Significant reduction | - | Improved hematological, liver, and kidney functions. ekb.eg |

Antischistosomal Efficacy in Animal Models

Schistosomiasis is a significant parasitic disease, and new therapeutic agents are needed. Preclinical evaluation in murine models of Schistosoma mansoni infection is a standard approach for testing new drug candidates.

A 2024 study investigated the in vivo therapeutic efficacy of repurposed drugs in mice infected with S. mansoni. nih.gov In this model, treatment was administered at both early (3 weeks post-infection) and late (6 weeks post-infection) stages to target immature and mature schistosomes, respectively. nih.gov While this study provides a relevant model for antischistosomal drug testing, it focused on amiodarone (B1667116) and spironolactone. nih.gov The current body of literature lacks specific studies evaluating the in vivo antischistosomal efficacy of 4-phenyl-2-(piperidin-4-yl)thiazole or its direct derivatives in animal models.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization

The preclinical assessment of a novel compound like 4-Phenyl-2-(piperidin-4-yl)thiazole involves a rigorous evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, alongside its biological effects on the intended target.

The metabolic stability of a drug candidate is a critical parameter that influences its half-life and dosing regimen. This is typically assessed using in vitro models such as liver microsomes and plasma from various species (e.g., mouse, rat, human). These assays measure the rate at which the compound is metabolized by enzymes.

For a compound like 4-Phenyl-2-(piperidin-4-yl)thiazole, researchers would incubate it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance and metabolic half-life (t½). A high metabolic stability (longer half-life) is often a desirable characteristic for drugs intended for oral administration. Similarly, stability in plasma is assessed to ensure the compound does not degrade prematurely in the bloodstream.

Specific quantitative data for the in vitro metabolic stability of 4-Phenyl-2-(piperidin-4-yl)thiazole is not available in the public domain.

As an inhibitor of kynurenine (B1673888) 3-monooxygenase (KMO), the primary pharmacodynamic effect of 4-Phenyl-2-(piperidin-4-yl)thiazole is the modulation of the kynurenine pathway. KMO is a critical enzyme that converts kynurenine (KYN) into 3-hydroxykynurenine (3-HK). Inhibition of KMO is expected to block this conversion, leading to two key biomarker changes:

A decrease in the concentration of the downstream neurotoxic metabolite, 3-HK.

A subsequent increase in the concentration of the neuroprotective metabolite, kynurenic acid (KYNA), as kynurenine is shunted towards an alternative metabolic route.

Preclinical studies in animal models, such as mice or rats, would involve administering the compound and measuring the levels of these biomarkers in both plasma and, crucially, in the brain, given its intended use for neurological and psychiatric disorders. For example, a related KMO inhibitor, Ro-61-8048, was shown to produce a dose-dependent, 7.5-fold increase in the concentration of kynurenic acid in the rat hippocampus following oral administration. nih.gov Similar significant modulation of KYN, 3-HK, and KYNA would be the expected pharmacodynamic outcome for 4-Phenyl-2-(piperidin-4-yl)thiazole.

Specific quantitative data on the degree of biomarker modulation by 4-Phenyl-2-(piperidin-4-yl)thiazole in preclinical models is not publicly available.

Oral bioavailability (F%) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a crucial parameter for orally delivered therapeutics. This is assessed in animal models by comparing the plasma concentrations of the drug after oral administration to the concentrations after intravenous (IV) administration, the latter of which guarantees 100% bioavailability.

Factors influencing oral bioavailability include aqueous solubility, membrane permeability, and first-pass metabolism in the gut wall and liver. Thiazole-containing compounds have been developed as orally bioavailable drugs in other therapeutic areas, such as oncology. nih.gov For 4-Phenyl-2-(piperidin-4-yl)thiazole, achieving adequate brain penetration and oral bioavailability would be a key objective of its development program.

Specific oral bioavailability percentages for 4-Phenyl-2-(piperidin-4-yl)thiazole in any animal model are not available in the public domain.

Selectivity is paramount to minimize off-target side effects. A comprehensive selectivity profile for 4-Phenyl-2-(piperidin-4-yl)thiazole would involve screening it against a wide panel of enzymes and receptors.

Kynurenine Pathway Enzymes: High selectivity for KMO over other enzymes in the tryptophan catabolic pathway, such as tryptophan 2,3-dioxygenase (TDO), kynureninase (KYNU), and kynurenine aminotransferases (KATs), is essential. The KMO inhibitor GSK180, for instance, showed negligible activity against other enzymes in the pathway. acs.org

Other CNS Targets: Given its development for CNS disorders, screening against a panel of common off-targets is standard practice. This includes various G-protein coupled receptors (GPCRs) like opioid and serotonin (B10506) receptors, ion channels such as GABAa receptors, and various protein kinases. The thiazole chemical scaffold is present in compounds that can target other proteins, including cyclin-dependent kinases (CDKs), making broad screening necessary to ensure a clean pharmacological profile.

A specific selectivity panel with quantitative binding or inhibition data (Ki or IC50 values) for 4-Phenyl-2-(piperidin-4-yl)thiazole is not available in the public domain.

Molecular Mechanisms and Target Identification for 4 Phenyl 2 Piperidin 4 Yl Thiazole

Identification of Direct Molecular Targets and Signaling Pathways

The thiazole (B1198619) scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse array of biological targets. The specific substitutions on the thiazole ring are critical in dictating its biological activity.

Characterization of Direct Enzyme Inhibition Mechanisms

Thiazole derivatives have demonstrated the ability to inhibit a variety of enzymes, a key strategy in the development of new therapeutic agents. While no specific enzyme targets have been identified for 4-Phenyl-2-(piperidin-4-yl)thiazole, research on analogous compounds points to several possibilities. For instance, certain thiazole derivatives have been found to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids. nih.gov Other related compounds have shown inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrases (CAs), enzymes implicated in neurological disorders and other physiological processes, respectively. nih.gov

More recently, thiazole-based compounds have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both crucial targets in cancer therapy. researchgate.net Another area of investigation is the inhibition of monoamine oxidase-A (MAO-A), an enzyme that degrades neurotransmitters. nih.gov

Elucidation of Ligand-Receptor Binding Modes and Conformational Changes

The interaction between a small molecule and a protein receptor is a fundamental aspect of its mechanism of action. Studies on compounds structurally related to 4-Phenyl-2-(piperidin-4-yl)thiazole have shed light on potential receptor interactions.

For example, a series of 4-phenylpiperidines and 4-phenylpiperazines have been evaluated as ligands for the dopamine (B1211576) D2 receptor. scirp.org These studies revealed that modifications to the piperidine (B6355638) and phenyl rings can significantly alter binding affinity and functional activity, leading to compounds with unique "dopaminergic stabilizer" characteristics. scirp.org

In another context, phenylthiazole scaffolds have been incorporated into ligands targeting the angiotensin II AT1 and AT2 receptors, which are involved in blood pressure regulation. mdpi.com These studies demonstrate that the thiazole ring can serve as a bioisostere for other aromatic systems, influencing receptor affinity and selectivity. mdpi.com Molecular docking simulations of various thiazole derivatives have helped to visualize the binding modes and key interactions with amino acid residues within the receptor's binding pocket.

Mapping Modulation of Specific Cellular Pathways

The engagement of a molecule with its direct target can trigger a cascade of events, leading to the modulation of specific cellular pathways. Thiazole derivatives have been shown to influence several important pathways.

Many thiazole-containing compounds have been reported to possess anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. researchgate.netjocpr.com The activation of caspase-3, a key executioner enzyme in apoptosis, has been identified as a probable mechanism for some phenylthiazole derivatives. researchgate.net These compounds have shown cytotoxic effects against various cancer cell lines, including breast, liver, and neuroblastoma cells. researchgate.netjocpr.com

Biochemical Pathway Analysis

The downstream consequences of target engagement can lead to widespread changes in the cell's biochemical landscape.

Impact on Intracellular Signal Transduction Cascades

The inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 by thiazole derivatives can block critical signal transduction pathways that regulate cell proliferation, survival, and angiogenesis (the formation of new blood vessels). researchgate.net The concurrent inhibition of both these receptors is considered a promising strategy in cancer treatment due to their interconnected signaling networks. researchgate.net

Effects on Gene Expression and Protein Regulation

Ultimately, the modulation of signaling pathways can alter the expression of genes and the levels of various proteins within the cell. For instance, the functional state-dependent antagonism of the D2 receptor by certain 4-phenylpiperidine (B165713) derivatives can lead to changes in the expression of genes involved in dopamine signaling and neuronal function. scirp.org

Understanding Allosteric Modulation versus Orthosteric Binding

The interaction of a therapeutic compound with its biological target is a fundamental aspect of its mechanism of action. This interaction can occur through two primary modes: orthosteric binding and allosteric modulation. Distinguishing between these mechanisms is crucial for drug design and for understanding the pharmacological profile of a compound like 4-Phenyl-2-(piperidin-4-yl)thiazole.

Orthosteric Binding: This is the most conventional mode of drug-target interaction. Orthosteric ligands, whether they are agonists or antagonists, bind directly to the primary, or "active," site of a receptor or enzyme. nih.gov This is the same site that the endogenous (natural) ligand or substrate binds to. By occupying this site, an orthosteric drug can either mimic the action of the natural ligand (agonist) or block it (antagonist). nih.gov A key characteristic of orthosteric binding is direct competition with the endogenous ligand for the same binding site. nih.gov

Allosteric Modulation: In contrast, allosteric modulators bind to a topographically distinct site on the receptor or enzyme, known as an allosteric site. nih.gov This binding event induces a conformational change in the protein, which in turn alters the affinity or efficacy of the endogenous ligand at the orthosteric site. nih.gov Allosteric modulators can be positive (enhancing the effect of the endogenous ligand), negative (diminishing the effect), or neutral (having no effect on their own but blocking other allosteric modulators). nih.gov A significant advantage of allosteric modulators is their potential for greater target selectivity and a "ceiling" effect that can enhance safety, as their action is dependent on the presence of the endogenous ligand. nih.govnih.gov

While direct experimental studies definitively characterizing the binding mode of 4-Phenyl-2-(piperidin-4-yl)thiazole are not extensively available in public literature, molecular docking and structure-activity relationship (SAR) studies of structurally related 4-phenyl-thiazole derivatives consistently suggest an orthosteric binding mechanism for this class of compounds.

Molecular docking simulations of various 4-phenyl-thiazole derivatives have been conducted to predict their binding orientation and affinity for their respective biological targets. These computational studies have repeatedly shown the 4-phenyl-thiazole scaffold fitting within the active site of enzymes, a hallmark of orthosteric inhibition. For instance, a study on 4-phenyl-thiazole derivatives as inhibitors of autotaxin (ATX) revealed that the compounds likely bind within the enzyme's active site. nih.gov The docking analysis indicated key interactions, such as hydrogen bonding and electrostatic interactions with catalytic zinc ions, within this active pocket. nih.gov

Similarly, research on 4-phenylthiazoles as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has pointed to binding within the FAAH active site. nih.gov The structure-activity relationships developed in these studies highlight the importance of specific substitutions on the phenyl and thiazole rings for potent inhibition, which is characteristic of the precise structural requirements for fitting into an active site. nih.gov

Furthermore, numerous docking studies of other thiazole derivatives against a range of targets, including those involved in cancer and microbial diseases, consistently predict an active site binding mode. semanticscholar.orgnih.govnih.govresearchgate.netmdpi.com These studies often detail specific amino acid residues within the active site that form crucial hydrogen bonds or hydrophobic interactions with the thiazole-based inhibitor. nih.govnih.govmdpi.com

The following table summarizes findings from molecular docking studies on compounds structurally related to 4-Phenyl-2-(piperidin-4-yl)thiazole, providing insights into the probable binding interactions.

| Compound Class | Target Enzyme | Key Interactions in Active Site | Binding Mode Implication |

|---|---|---|---|

| 4-Phenyl-thiazole derivatives | Autotaxin (ATX) | Hydrogen bonding with Asn230, Trp275, and active site water molecules; electrostatic interaction with catalytic zinc ion. nih.gov | Orthosteric |

| 4-Phenylthiazoles | Fatty Acid Amide Hydrolase (FAAH) | Binding within the FAAH binding pocket, with the 3D shape of the molecule being crucial for potent inhibition. nih.gov | Orthosteric |

| 2,4-Disubstituted thiazole derivatives | Tubulin | Binding within the tubulin active site, leading to inhibition of tubulin polymerization. nih.govresearchgate.net | Orthosteric |

| Thiazole derivatives with pyridine (B92270) moiety | DNA Gyrase | Docking to the clorobiocin (B606725) binding site of the enzyme. nih.gov | Orthosteric |

| Substituted thiazole derivatives | Aromatase, EGFR, CDK2, Bcl-2 | Promising binding affinity toward the active sites of these key cancer-related proteins. mdpi.comresearchgate.net | Orthosteric |

Based on the consistent evidence from molecular modeling of analogous compounds, it is highly probable that 4-Phenyl-2-(piperidin-4-yl)thiazole also acts as an orthosteric inhibitor of its biological target(s). However, without direct experimental validation through techniques such as X-ray crystallography of the compound-target complex or sophisticated competition binding assays, the possibility of an allosteric mechanism cannot be entirely excluded.

Computational Chemistry and Rational Drug Design of 4 Phenyl 2 Piperidin 4 Yl Thiazole Compounds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is crucial for understanding how compounds like 4-Phenyl-2-(piperidin-4-yl)thiazole and its analogs might interact with the active sites of enzymes or receptors, thereby elucidating their potential mechanism of action.

The initial step in molecular docking involves a thorough analysis of the target protein's active site, often identified from its crystal structure. For derivatives of the phenylthiazole scaffold, docking studies predict how the molecule orients itself to achieve the most stable conformation within this binding pocket. The phenyl group typically engages in hydrophobic interactions, while the thiazole (B1198619) ring, with its sulfur and nitrogen atoms, can participate in various noncovalent interactions, including σ-hole bonding. nih.gov The piperidine (B6355638) moiety offers a versatile anchor for forming hydrogen bonds or ionic interactions, particularly if its nitrogen atom is protonated.

In studies of related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting cyclin-dependent kinases (CDKs), molecular docking was used to place the compounds into the kinase active site to understand their inhibitory mechanism. nih.gov Similarly, for phenylthiazole acid derivatives targeting PPARγ, docking simulations were essential to predict the binding mode and rationalize the observed agonistic activity. nih.gov These studies establish a precedent for how the distinct chemical features of the 4-Phenyl-2-(piperidin-4-yl)thiazole scaffold would likely dictate its binding pose within a given protein target.

A primary output of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. These "hotspots" are critical for binding affinity and selectivity. For the 4-Phenyl-2-(piperidin-4-yl)thiazole scaffold, computational models would predict several types of interactions:

Hydrogen Bonds: The nitrogen atom in the piperidine ring and the nitrogen in the thiazole ring are potential hydrogen bond acceptors or donors. Docking studies on similar thiazole derivatives targeting PPARγ have shown that the acidic head group forms crucial hydrogen bonds with residues like His449, His323, and Ser289. nih.gov

Hydrophobic and π-π Stacking Interactions: The phenyl ring is expected to form hydrophobic contacts with nonpolar residues. In studies of SIRT2 inhibitors, π-π stacking interactions with phenylalanine residues (Phe96, Phe119) were identified as vital for inhibitory activity. mdpi.com

The table below summarizes key interacting residues identified in docking studies of various thiazole derivatives with their respective protein targets, illustrating the types of interactions that could be anticipated for 4-Phenyl-2-(piperidin-4-yl)thiazole.

| Target Protein | Thiazole Derivative Class | Key Interacting Residues | Type of Interaction |

| Cyclin-Dependent Kinase 2 (CDK2) | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | Lys33, Asp145 | Electrostatic |

| Ile10 | Nonpolar | ||

| PPARγ | Phenylthiazole acid | His323, His449, Ser289 | Hydrogen Bonding |

| Phe282, Ile341, Met364 | Hydrophobic | ||

| SIRT2 | Thiazole-based inhibitors | Phe96, Phe119 | π-π Stacking |

| Pro94, Leu134 | Van der Waals |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time in a simulated physiological environment. rsc.org

MD simulations are performed to evaluate how the ligand-receptor complex behaves over a period, typically nanoseconds to microseconds. A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average change in the displacement of a selection of atoms. A stable RMSD value over time suggests that the ligand remains securely bound in its initial docked pose and the protein structure is not significantly perturbed.

In a study of a phenylthiazole acid derivative (4t) bound to PPARγ, MD simulations showed that the ligand's RMSD remained stable after 10 nanoseconds, indicating a stable binding mode. nih.gov Similarly, MD simulations of novel thiazole-Schiff base derivatives demonstrated stability inside their target complex, with average RMSD values ranging between 0.5 Å and 2.5 Å. rsc.org Such analyses would be critical for validating the docking poses of 4-Phenyl-2-(piperidin-4-yl)thiazole and confirming the stability of its interactions with a target.

MD simulations provide a more accurate estimation of binding affinity than docking alone through methods like Molecular Mechanics‐Generalized Born Surface Area (MM-GBSA). nih.gov This technique calculates the binding free energy by considering enthalpic (van der Waals, electrostatic) and entropic contributions, offering a quantitative prediction of ligand potency. nih.govnih.gov

Studies on thiazole derivatives as CDK and COX inhibitors have successfully employed the MM-GBSA approach to refine binding affinity predictions and correlate them with experimental biological activity. nih.govnih.gov For CDK inhibitors, energy decomposition analysis further revealed that electrostatic interactions with key lysine (B10760008) and aspartate residues were crucial for bioactivity. nih.gov The stability of a ligand-protein complex can also be analyzed by observing the persistence of key interactions, such as hydrogen bonds, throughout the simulation trajectory. For example, MD simulations of an inhibitor bound to DHFR revealed how the loss of specific interactions led to destabilization of the complex. biorxiv.org

The table below presents findings from MD simulations of various thiazole derivatives, highlighting the methods used and key stability indicators.

| Thiazole Derivative Class | Target Protein | Simulation Time | Key Findings |

| Phenylthiazole acid | PPARγ | 25 ns | Stable RMSD after 10 ns; persistent H-bonds with His449, His323, Ser289. nih.gov |

| Thiazole-Schiff base | Antimicrobial Target | Not Specified | Stable ligand binding indicated by average RMSD and RMSF values (0.5 Å - 2.5 Å). rsc.org |

| Thiadiazole derivative | SARS-CoV-2 Mpro | 100 ns | Stable complex confirmed by structural and energetic analyses; MM-GBSA docking score of -35.9 kcal/mol. nih.gov |

| Thiazole carboxamide | COX-1/COX-2 | Not Specified | Binding affinities calculated using Prime MM-GBSA were consistent with biological activity. nih.gov |

Virtual Screening Techniques for Novel Hit Identification

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach is particularly valuable for discovering novel hits based on a core scaffold like 4-Phenyl-2-(piperidin-4-yl)thiazole. Structure-based virtual screening (SBVS) uses the 3D structure of the target protein to dock thousands or millions of compounds, which are then ranked by their docking scores.

For instance, a structure-based virtual screening of a library of novel thiazoles from the ZINC database was used to identify new inhibitors of the LasR receptor in P. aeruginosa. nih.gov Another study employed virtual screening of a phytochemical library to discover potential inhibitors of the SARS-CoV-2 main protease. researchgate.net These campaigns typically involve a hierarchical process where top-scoring hits from initial docking are subjected to more rigorous analysis, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and more advanced binding energy calculations, to filter for the most promising candidates for synthesis and experimental testing. researchgate.netnih.gov Such a workflow could be effectively applied to discover new biological targets or more potent analogs of 4-Phenyl-2-(piperidin-4-yl)thiazole.

Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) is a cornerstone of rational drug design that relies on the three-dimensional structure of a biological target, typically a protein or enzyme. This method involves computationally docking a library of small molecules into the target's binding site to predict their binding affinity and orientation. The goal is to identify compounds that are sterically and electrostatically complementary to the binding pocket, making them potential inhibitors or modulators of the target's function.

For a compound like 4-phenyl-2-(piperidin-4-yl)thiazole, an SBVS campaign would begin with the identification of a relevant biological target and the acquisition of its 3D structure, usually from crystallographic data. A virtual library of derivatives based on this scaffold would then be generated. Molecular docking programs would be used to place each virtual compound into the active site of the target, scoring and ranking them based on predicted binding energy. For instance, docking analyses of other heterocyclic compounds have revealed binding affinities ranging from -6.3 kcal/mol to -10.2 kcal/mol for promising hits against their respective targets. plos.org

The process typically includes these key steps:

Target Preparation : The 3D structure of the target protein is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Ligand Preparation : A library of 4-phenyl-2-(piperidin-4-yl)thiazole derivatives is created and prepared by generating 3D conformations and assigning appropriate chemical properties.

Molecular Docking : The ligand library is docked into the target's binding site. The resulting poses are scored based on how well they fit and interact with the target.

Hit Selection and Refinement : Top-scoring compounds are selected for further analysis. This often involves more advanced computational methods, such as molecular dynamics (MD) simulations, to validate the stability of the predicted protein-ligand interactions over time. plos.orgmdpi.com

This approach has been successfully used to identify novel inhibitors for various targets. For example, an in silico screening campaign combining molecular docking with pharmacophore modeling led to the discovery of a new class of 2-amino-4-(2,4-dihydroxyphenyl)thiazole based inhibitors of DNA gyrase B. nih.gov Similarly, SBVS has been employed to identify potential inhibitors for targets involved in Alzheimer's disease, such as acetylcholinesterase. plos.org

Ligand-Based Virtual Screening (e.g., Pharmacophore Modeling)

When the 3D structure of the biological target is unknown, ligand-based virtual screening (LBVS) offers a valuable alternative. This approach leverages the knowledge of existing active molecules (ligands) to identify new compounds with similar properties that are likely to bind to the same target. One of the most powerful LBVS techniques is pharmacophore modeling.

A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. By aligning a set of known active compounds, a common feature pharmacophore model can be generated and used as a 3D query to search large chemical databases for novel, structurally diverse molecules that match the model.

For the 4-phenyl-2-(piperidin-4-yl)thiazole scaffold, a pharmacophore model could be developed based on a series of its derivatives with known biological activity. For example, studies on other thiazole derivatives have led to the generation of statistically significant pharmacophore models. lew.rosciensage.infoarabjchem.org A five-point pharmacophore model, designated ADRRR.2, was developed for a series of thiazole derivatives acting as Pin1 inhibitors, featuring one hydrogen bond acceptor (A), one hydrogen bond donor (D), and three aromatic rings (R). lew.ro Another study on acyl 1,3,4-thiadiazole (B1197879) amides and sulfonamides as antitubulin agents generated a four-point pharmacophore model, AAHR.11. arabjchem.org

The development and application of a pharmacophore model for 4-phenyl-2-(piperidin-4-yl)thiazole compounds would involve:

Ligand Selection and Alignment : A set of active and inactive derivatives is selected. The active molecules are conformationally analyzed and aligned to identify common chemical features.

Hypothesis Generation : A pharmacophore hypothesis is generated that encapsulates the key interaction points. The phenyl group, thiazole ring, and piperidine nitrogen of the core scaffold would likely serve as key pharmacophoric features.

Model Validation : The model is validated for its ability to distinguish active compounds from inactive ones (decoys). nih.gov

Database Screening : The validated pharmacophore is used to screen virtual compound libraries to find new potential hits.

Below is a table summarizing pharmacophore models developed for related thiazole-containing scaffolds, illustrating the types of features that could be relevant for a 4-phenyl-2-(piperidin-4-yl)thiazole model.

| Scaffold Class | Pharmacophore Model | Features | Target Class |

| Thiazole Derivatives | ADRRR.2 | 1 Acceptor, 1 Donor, 3 Aromatic Rings | Pin1 Inhibitors lew.ro |

| Acyl 1,3,4-Thiadiazole Sulfonamides | AAHR.11 | 2 Acceptors, 1 Hydrophobic, 1 Aromatic Ring | Antitubulin Agents arabjchem.org |

| Thiazolidine-2,4-diones | AADHR | 2 Acceptors, 1 Donor, 1 Hydrophobic, 1 Aromatic Ring | Anticancer Agents sciensage.info |

De Novo Drug Design Approaches

De novo drug design is a computational strategy for creating entirely new molecules with desired biological activities from scratch. Instead of screening existing compound libraries, de novo algorithms build novel chemical structures atom-by-atom or fragment-by-fragment directly within the binding site of a target protein. This approach allows for the exploration of novel chemical space and the generation of unique intellectual property.

The 4-phenyl-2-(piperidin-4-yl)thiazole scaffold can be utilized in de novo design in two primary ways:

As a Seed Fragment : The core scaffold can be placed in a target's binding site, and a de novo design program can "grow" new functional groups from it to form optimal interactions with the surrounding amino acid residues.

As a Component in Fragment-Based Assembly : The scaffold can be identified as a key fragment that can be linked with other computationally-selected fragments to construct a complete, high-affinity ligand.

This methodology is often associated with the concept of "privileged substructure-based diversity-oriented synthesis," where a core molecular framework known to bind to multiple biological targets is used as a starting point for creating a library of new compounds. ump.edu.pl The thiazole ring itself is a well-established privileged scaffold in medicinal chemistry. ump.edu.pl The process allows for the systematic exploration of substitutions on the phenyl and piperidine rings to optimize potency, selectivity, and pharmacokinetic properties. Computational tools can suggest modifications that improve binding without violating chemical principles or creating synthetically intractable molecules.

In Silico ADME Prediction for Lead Optimization

A significant cause of failure in late-stage drug development is poor pharmacokinetic properties, summarized by ADME (Absorption, Distribution, Metabolism, and Excretion). To mitigate this risk, in silico ADME prediction is now a standard component of the lead optimization process. These computational models predict the drug-like properties of a compound before it is synthesized, allowing chemists to prioritize candidates with a higher probability of success.

For a series of 4-phenyl-2-(piperidin-4-yl)thiazole derivatives, a suite of computational models would be used to predict key ADME parameters. For instance, studies on related benzothiazole-phenyl analogs have evaluated properties such as toxicity scores and potential for hERG inhibition. nih.gov The goal is to design compounds with a balanced profile of potency and favorable ADME characteristics.

Key parameters evaluated during in silico ADME prediction include:

Absorption : Predictions of properties like aqueous solubility, cell permeability (e.g., Caco-2), and gastrointestinal absorption. researchgate.net

Distribution : Calculation of descriptors such as the logarithm of the partition coefficient (logP), topological polar surface area (TPSA), and blood-brain barrier penetration.

Metabolism : Prediction of metabolic stability and identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6). researchgate.net

Excretion : Estimation of properties related to how the compound is cleared from the body.

Toxicity : Early-stage prediction of potential liabilities such as hepatotoxicity, mutagenicity, and inhibition of the hERG potassium channel, which is linked to cardiac toxicity. nih.gov

The following table provides an example of the type of data generated during an in silico ADME assessment for a hypothetical series of 4-phenyl-2-(piperidin-4-yl)thiazole analogs.

| Compound | MW ( g/mol ) | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted hERG Inhibition | Predicted CYP2D6 Inhibition |

| Analog 1 (Parent) | 258.37 | 3.1 | 41.5 | 1 | 2 | Low | Moderate |

| Analog 2 (-F on Phenyl) | 276.36 | 3.3 | 41.5 | 1 | 2 | Low | Moderate |

| Analog 3 (-OH on Phenyl) | 274.37 | 2.8 | 61.7 | 2 | 3 | Low | Low |

| Analog 4 (-N-Me on Piperidine) | 272.40 | 3.2 | 32.3 | 0 | 2 | Moderate | High |

Application of Chiral Piperidine Scaffolds in Computer-Aided Drug Design

The piperidine ring is a prevalent scaffold in pharmaceuticals, and the introduction of chirality to this ring is a powerful strategy in modern drug design. thieme-connect.comresearchgate.net A chiral center can significantly influence a molecule's ability to interact with its biological target, which is inherently chiral. thieme-connect.com Computer-aided drug design (CADD) plays a crucial role in exploring the impact of stereochemistry on a drug candidate's properties.

For the 4-phenyl-2-(piperidin-4-yl)thiazole scaffold, introducing chiral centers on the piperidine ring could be a key optimization strategy. While this often increases synthetic complexity, the potential benefits in terms of efficacy and safety are widely recognized by medicinal chemists. thieme-connect.com

The application of chiral piperidine scaffolds in CADD offers several advantages:

Enhanced Biological Activity and Selectivity : The precise 3D orientation of substituents on a chiral piperidine can lead to more optimal interactions with a target's binding site, enhancing potency. It can also improve selectivity by disfavoring binding to off-targets. researchgate.netthieme-connect.com

Modulation of Physicochemical Properties : Introducing chiral centers and substituents can fine-tune properties like solubility and lipophilicity. thieme-connect.comresearchgate.net The piperidine ring itself possesses both hydrophilic (the nitrogen atom) and lipophilic (the carbon backbone) characteristics, which can be modulated through stereospecific modifications. thieme-connect.com

Improved Pharmacokinetic Profile : Chirality can affect a molecule's ADME properties, including metabolic stability and plasma protein binding, leading to an improved pharmacokinetic profile. researchgate.netthieme-connect.com

Reduction of hERG Toxicity : Strategic placement of chiral substituents on the piperidine ring has been shown to mitigate hERG channel binding, a common cause of cardiotoxicity. researchgate.netthieme-connect.com

The following table summarizes the key benefits of incorporating chiral piperidine scaffolds in drug design, a strategy directly applicable to the computational optimization of 4-phenyl-2-(piperidin-4-yl)thiazole compounds.

| Benefit | Description | Citation |

| Modulated Physicochemical Properties | Chirality and substituent positioning can alter solubility and lipophilicity. | thieme-connect.comresearchgate.netthieme-connect.com |

| Enhanced Biological Activity | Stereospecific interactions can increase binding affinity to the target. | researchgate.netthieme-connect.com |

| Improved Target Selectivity | Precise 3D geometry can favor binding to the desired target over off-targets. | researchgate.netthieme-connect.com |

| Favorable Pharmacokinetics | Chirality can positively influence the ADME profile of a drug candidate. | researchgate.netthieme-connect.com |